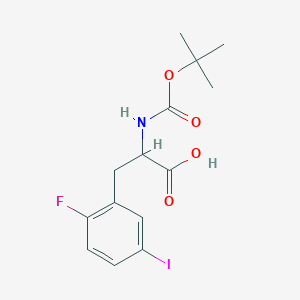
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid
Overview
Description
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of non-natural amino acids, which are widely used in the synthesis of peptides and proteins.
Scientific Research Applications
Fluorophore Arrangements and Emission Modes
Distinct Guest-Dependent Changes in Arrangements of a Fluorophore : A study explored novel molecular arrangements of a fluorophore leading to new solid-state fluorescence properties. This work involved creating a ternary system to achieve rare emission modes, mimicking the relationship found in DNA. The research highlights the potential of using specific arrangements for advanced fluorescence applications in materials science (Mizobe et al., 2007).
Enantioselective Acylation
Enantioselective Acylation of Alcohols : This research focused on the acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase, demonstrating the importance of fluorine activation for splitting the β-lactam ring. This process allowed for the preparation of highly enantioselective β-lactams, highlighting the compound's relevance in stereoselective synthesis and enzyme-catalyzed reactions (Li et al., 2007).
Synthetic and Structural Chemistry
Synthesis and Structural Chemistry of Enantiomerically Pure Compounds : A study on the synthetic and structural chemistry of 1-phenyl-2-carboxyethylphosphonic acid derivatives, including discussions on diastereoselective alkylation and the resolution of racemic mixtures. This research is relevant for understanding the synthetic pathways and structural aspects of similar complex organic compounds (Gardner et al., 2002).
Biological and Pharmacological Activities
Biological and Pharmacological Activities of Rosmarinic Acid : Investigating rosmarinic acid, a compound structurally related to phenylpropanoids, this study underscores its diverse biological and pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This research illustrates the potential applications of similar compounds in developing therapeutic agents and understanding their mechanism of action (Al-Dhabi et al., 2014).
properties
IUPAC Name |
3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZURTUFHPRITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FINO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


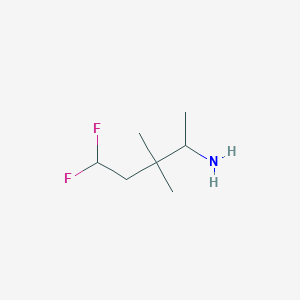
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
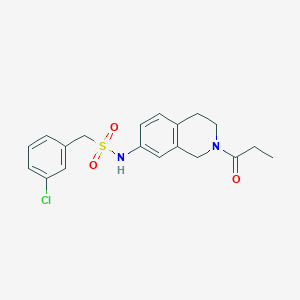
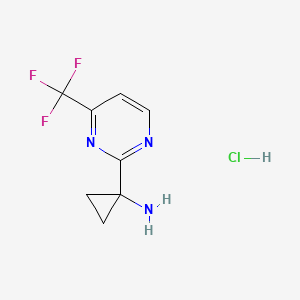

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

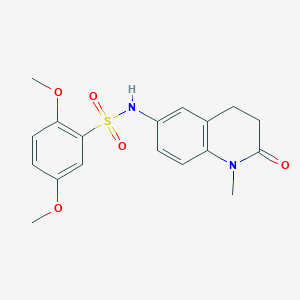
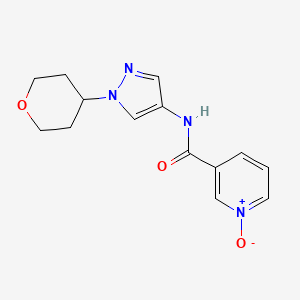
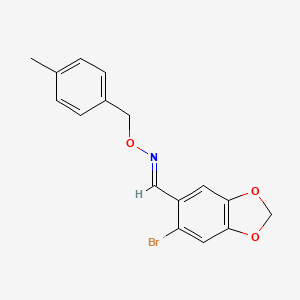
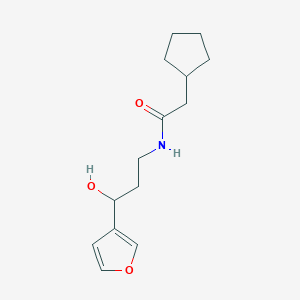

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)